![molecular formula C22H17FN6O3 B2426156 N-(4-fluorophenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide CAS No. 1207014-72-9](/img/no-structure.png)

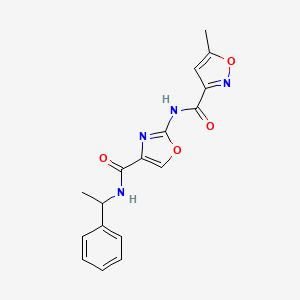

N-(4-fluorophenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

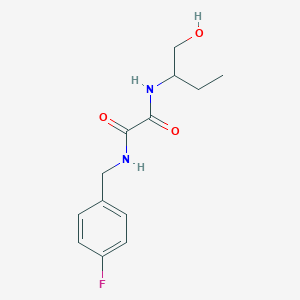

N-(4-fluorophenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C22H17FN6O3 and its molecular weight is 432.415. The purity is usually 95%.

BenchChem offers high-quality N-(4-fluorophenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorophenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anticancer and Antimicrobial Properties

Research indicates that compounds with a similar structure to N-(4-fluorophenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide demonstrate significant anticancer and antimicrobial effects. For example, derivatives of triazolo[1,5-a]pyridin-2-yl acetamide, when modified, exhibit remarkable anticancer effects. The study suggests that altering the acetamide group in these compounds can retain their antiproliferative activity while dramatically reducing acute oral toxicity. This implies potential for these compounds as potent PI3K inhibitors and effective anticancer agents with low toxicity (Wang et al., 2015). Additionally, antipyrine-based heterocycles have been synthesized and found to possess notable anticancer and antimicrobial activities, highlighting the therapeutic potential of compounds in this category (Riyadh, Kheder, & Asiry, 2013).

Radioligand Imaging and Receptor Targeting

Certain analogs of the compound have been used for radioligand imaging and receptor targeting. For instance, pyrazolo[1,5-a]pyrimidineacetamides are reported as selective ligands of the translocator protein (18 kDa), allowing for in vivo imaging using positron emission tomography (PET), which is crucial in medical diagnostics (Dollé et al., 2008). Additionally, derivatives like pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine have shown high affinity and selectivity as antagonists for human A2A adenosine receptors, making them significant for neurological studies (Kumar et al., 2011).

Agricultural Applications

Compounds structurally similar to N-(4-fluorophenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide have shown significant potential in agriculture as well. For instance, N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds possess excellent herbicidal activity on a broad spectrum of vegetation at low application rates (Moran, 2003).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-fluorophenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide involves the reaction of 4-fluoroaniline with 2-(4-methoxyphenyl)acetic acid to form N-(4-fluorophenyl)-2-(4-methoxyphenyl)acetamide. This intermediate is then reacted with 3-amino-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid to form the final product.", "Starting Materials": [ "4-fluoroaniline", "2-(4-methoxyphenyl)acetic acid", "3-amino-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid" ], "Reaction": [ "Step 1: Reaction of 4-fluoroaniline with 2-(4-methoxyphenyl)acetic acid in the presence of a coupling agent such as EDCI or DCC to form N-(4-fluorophenyl)-2-(4-methoxyphenyl)acetamide.", "Step 2: Reaction of N-(4-fluorophenyl)-2-(4-methoxyphenyl)acetamide with 3-amino-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid in the presence of a coupling agent such as EDCI or DCC to form N-(4-fluorophenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide." ] } | |

Numéro CAS |

1207014-72-9 |

Nom du produit |

N-(4-fluorophenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide |

Formule moléculaire |

C22H17FN6O3 |

Poids moléculaire |

432.415 |

Nom IUPAC |

N-(4-fluorophenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide |

InChI |

InChI=1S/C22H17FN6O3/c1-32-17-8-2-14(3-9-17)18-12-19-21-26-29(22(31)27(21)10-11-28(19)25-18)13-20(30)24-16-6-4-15(23)5-7-16/h2-12H,13H2,1H3,(H,24,30) |

Clé InChI |

HRCMZQNDPIVIPA-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NC5=CC=C(C=C5)F)C3=C2 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyanocyclohexyl)-2-[(2-cyclopropyl-1,3-benzothiazol-6-yl)amino]-N-methylacetamide](/img/structure/B2426074.png)

![2-[(E)-(2,3-dihydro-1H-inden-5-ylimino)methyl]-6-ethoxyphenol](/img/structure/B2426075.png)

![3-bromo-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2426076.png)

![2-[4-Methyl-2-(naphthalen-1-ylmethyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B2426079.png)

![N-(4-bromo-3-methylphenyl)-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2426081.png)

![3-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-2-cyano-2-butenamide](/img/structure/B2426091.png)

![4-methyl-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2426093.png)